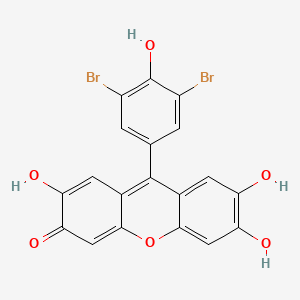
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxyphenyl derivatives followed by cyclization reactions to form the xanthenone core. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, debrominated compounds, and substituted xanthenones .
Scientific Research Applications
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the dibromo-hydroxyphenyl structure but lacks the xanthenone core.
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide: Contains the dibromo-hydroxyphenyl group but has a different functional group attached.
Uniqueness
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its combination of multiple hydroxyl groups and bromine atoms within the xanthenone structure.
Properties
CAS No. |
128529-34-0 |
|---|---|
Molecular Formula |
C19H10Br2O6 |
Molecular Weight |
494.1 g/mol |
IUPAC Name |
9-(3,5-dibromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Br2O6/c20-10-1-7(2-11(21)19(10)26)18-8-3-12(22)14(24)5-16(8)27-17-6-15(25)13(23)4-9(17)18/h1-6,22-24,26H |
InChI Key |
SLEZQIWXBHCSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















